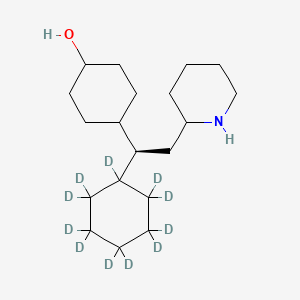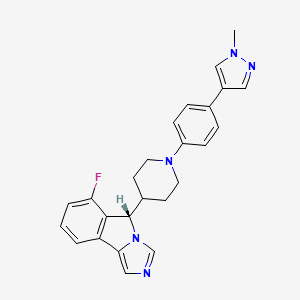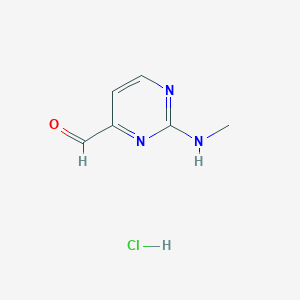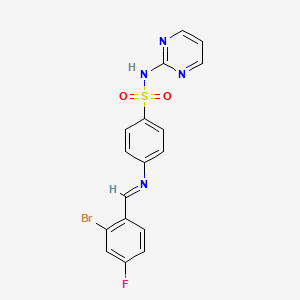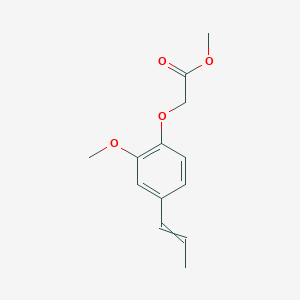
8-Hydroxy Mianserin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Mianserin-d3 is a labeled metabolite of Mianserin, a tetracyclic antidepressant. This compound is primarily used in proteomics research and has a molecular formula of C18H17D3N2O with a molecular weight of 283.38 . It is not intended for diagnostic or therapeutic use but serves as a valuable tool in scientific studies.
Preparation Methods
The synthesis of 8-Hydroxy Mianserin-d3 involves the hydroxylation of Mianserin. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.
Chemical Reactions Analysis
8-Hydroxy Mianserin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Hydroxy Mianserin-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of Mianserin metabolites.
Biology: The compound is used in studies involving the metabolism and biotransformation of Mianserin.
Medicine: Research involving the pharmacokinetics and pharmacodynamics of Mianserin often utilizes this compound as a labeled metabolite.
Industry: Although not used in industrial production, the compound’s role in research contributes to the development of new analytical methods and therapeutic agents
Mechanism of Action
The mechanism of action of 8-Hydroxy Mianserin-d3 is closely related to that of Mianserin. Mianserin acts as an antagonist at alpha-adrenergic, histamine H1, and certain serotonin receptors. It weakly inhibits norepinephrine reuptake and strongly stimulates the release of norepinephrine . The labeled metabolite, this compound, is used to study these interactions and pathways in greater detail, providing insights into the molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar compounds to 8-Hydroxy Mianserin-d3 include:
Mianserin: The parent compound, used as an antidepressant.
Desmethylmianserin: A metabolite of Mianserin with similar pharmacological properties.
Mianserin 2-oxide: Another metabolite formed during the biotransformation of Mianserin
This compound is unique due to its labeled nature, which allows for precise tracking and analysis in metabolic studies. This distinguishes it from other metabolites and similar compounds.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3 |
InChI Key |
IDQNTICZJWERCI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
Canonical SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



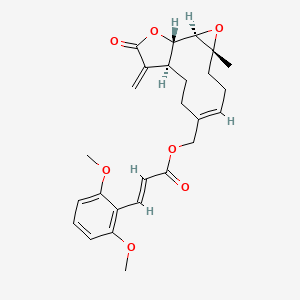
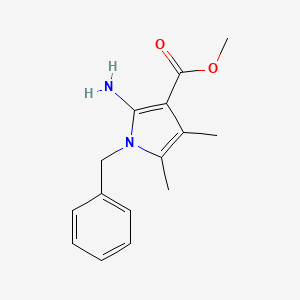
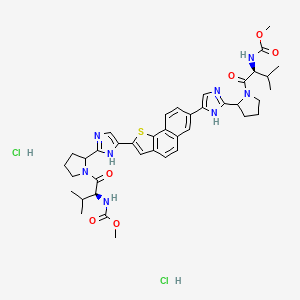

![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
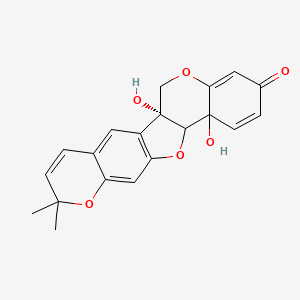
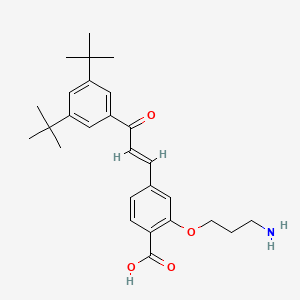
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
